Tert-butyl 3-amino-3-thiophen-3-ylpropanoate
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Overview
Description
Tert-butyl 3-amino-3-thiophen-3-ylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-thiophen-3-ylpropanoate typically involves the esterification of 3-amino-3-thiophen-3-ylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl acetate as a solvent and catalyst. The reaction is performed under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-thiophen-3-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aqueous acid (e.g., hydrochloric acid), aqueous base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino alcohols or amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 3-amino-3-thiophen-3-ylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-thiophen-3-ylpropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Tert-butyl 3-amino-3-furylpropanoate: Similar structure but with a furan ring instead of a thiophene ring.
Tert-butyl 3-amino-3-pyridylpropanoate: Similar structure but with a pyridine ring instead of a thiophene ring
Uniqueness
Tert-butyl 3-amino-3-thiophen-3-ylpropanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
tert-butyl 3-amino-3-thiophen-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)6-9(12)8-4-5-15-7-8/h4-5,7,9H,6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVCYAFLNXKKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CSC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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